6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-2-1-3-10(14)4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFLPVGAYYSJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=C(C=NC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669604 | |
| Record name | 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944580-72-7 | |
| Record name | 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyrimidines with 3-Fluorobromobenzene Derivatives
- Reaction Conditions : The cyclization typically requires acidic conditions, often employing strong acids such as hydrochloric acid or sulfuric acid to promote ring closure.
- Mechanism : The nucleophilic amino group of 2-aminopyrimidine attacks the electrophilic center of the 3-fluorobromobenzene derivative, followed by cyclization to form the fused imidazo[1,2-a]pyrimidine system.
- Yield and Purity : This method yields the target compound with moderate to high purity, suitable for further applications in research and development.
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Intermediate
- Starting Materials : 2-amino-5-bromopyridine and monochloroacetaldehyde aqueous solution (40%).
- Procedure : According to a patented method, 2-amino-5-bromopyridine is reacted with monochloroacetaldehyde in the presence of an alkali (e.g., sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) in solvents such as water, ethanol, or methanol.
- Conditions : The reaction is carried out at 25–50 °C for 2–24 hours.
- Workup : After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification : The crude product is recrystallized from an ethyl acetate/normal hexane mixture (1:1 volume ratio) to obtain pure 6-bromoimidazo[1,2-a]pyridine.
- Yield : Approximately 72% yield with high purity.
- Advantages : Mild reaction conditions, easy handling, and consistent product quality.
Microwave-Assisted Synthesis
- Methodology : Microwave irradiation facilitates rapid cyclization of 2-aminopyridines with α-bromoketones or similar electrophiles without the need for solvents or catalysts.
- Conditions : Reactions are typically performed at 65 °C under microwave irradiation (100 W) for short durations.
- Outcome : High yields (up to 90%) of imidazo[1,2-a]pyridine derivatives with clean reaction profiles.
- Environmental Impact : This method is environmentally benign, eliminating the need for solvents and catalysts, and reducing reaction times significantly.
Use of Room Temperature Ionic Liquids (RTILs)
- Approach : The cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine is carried out in ionic liquids such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF4) at room temperature.
- Benefits : RTILs serve as green, recyclable solvents, enhancing reaction efficiency and sustainability.
- Subsequent Steps : The intermediate dichloromethyl imidazo[1,2-a]pyrimidine is further converted to the corresponding aldehyde in aqueous media, avoiding organic solvents.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The alkali-mediated synthesis of 6-bromoimidazo[1,2-a]pyridine intermediates is well-documented for its mild conditions and reproducibility, which is crucial for industrial scalability.
- Acid-catalyzed cyclization remains a traditional approach for constructing the imidazo[1,2-a]pyrimidine core, but often requires careful control of harsh conditions to avoid side reactions.
- Microwave-assisted synthesis offers significant advantages in terms of reaction speed and environmental impact, making it attractive for rapid library synthesis and green chemistry applications.
- The use of ionic liquids as solvents aligns with sustainable chemistry goals, providing a recyclable medium that can enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The fluoro and bromo substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic or neutral conditions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromo group.
Substitution: Various substituted imidazo[1,2-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to function as an intermediate in various organic synthesis reactions.
Biological Research
This compound has shown promise in biological applications, particularly in enzyme inhibition and receptor ligand studies:
- Enzyme Inhibition: It has been investigated for its inhibitory effects on enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.
- Receptor Ligands: Its structural features enable it to interact with various biological targets, making it useful in drug discovery efforts.
Medical Applications
Research indicates that derivatives of this compound may possess therapeutic properties:
- Anti-Cancer Activity: Studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range against HeLa and MCF-7 cells.
- Anti-Inflammatory Properties: The compound has also been shown to inhibit leukocyte functions and inflammatory responses, particularly through the inhibition of cyclooxygenase (COX) enzymes.
Case Studies and Research Findings
Recent studies highlight the compound's diverse applications:
- Cytotoxicity Studies : A series of 12 novel phosphonocarboxylate derivatives were synthesized from imidazo[1,2-a]pyridine frameworks. Among these, several demonstrated high cytotoxic activity against HeLa cells with IC50 values below 150 µM .
- Enzyme Inhibition : Research indicated that derivatives effectively inhibited Rab geranylgeranyl transferase (RGGT), disrupting prenylation processes critical for cancer cell viability .
- Anti-inflammatory Activity : Derivatives exhibited significant inhibition of COX enzymes, suggesting potential for developing anti-inflammatory drugs .
Mechanism of Action
The mechanism by which 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with the Imidazo[1,2-a]pyrimidine Core
The following table compares key derivatives of imidazo[1,2-a]pyrimidine with substitutions at positions 2 and 6:
Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce solubility but increase reactivity, whereas fluorinated aryl groups (e.g., 3-fluorophenyl) balance lipophilicity and bioavailability .
- Biological Activity : Styryl derivatives (e.g., 4-fluorostyryl in ) exhibit higher cytotoxicity, likely due to improved membrane penetration, but require optimization of synthetic yields.
Scaffold Variants: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
Replacing the pyrimidine ring with pyridine alters nitrogen positioning and electronic properties:
Key Findings :
Key Findings :
- Position 6 vs. 8 Halogenation : Bromine at position 6 (target compound) facilitates cross-coupling, whereas bromine at position 8 (e.g., ) is associated with solubility enhancements but reduced metabolic stability .
- Functional Groups : Sulfonylmethyl groups (e.g., ) improve solubility but may sterically hinder target binding .
Biological Activity
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. Its unique structure, characterized by a bromine atom at the 6th position and a 3-fluorophenyl group at the 2nd position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H8BrFN3
- Molecular Weight : 291.12 g/mol
The presence of halogen substituents (bromine and fluorine) enhances the compound's interaction with biological targets, making it a candidate for drug discovery.
The biological activity of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand. The compound may bind to the active sites of specific enzymes, preventing substrate binding and subsequent catalysis. This mechanism is crucial in various biochemical pathways, particularly in cancer and inflammatory responses.
Anti-Cancer Properties
Recent studies have highlighted the potential of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine as an anti-cancer agent. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds derived from this imidazo-pyrimidine framework have shown IC50 values in the low micromolar range against various cancer cell lines, including HeLa and MCF-7 cells .
Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that imidazo[1,2-a]pyrimidines can inhibit leukocyte functions and inflammatory responses in vitro. For example, derivatives have been reported to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
Enzyme Inhibition
6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine has demonstrated potential as an enzyme inhibitor. It has been studied for its inhibitory effects on monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both of which are important targets in neurodegenerative disorders. The micromolar IC50 values against these enzymes suggest promising applications in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves cyclocondensation of α-haloketones with 2-aminopyrimidines. For brominated analogs, microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 57–86% yields reported for similar compounds) . Key variables include solvent choice (e.g., methanol or ethanol), temperature (80–120°C), and catalyst selection (e.g., K₂CO₃). Microwave irradiation ensures uniform heating, minimizing side reactions and enhancing purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the substitution pattern, particularly the 3-fluorophenyl group and bromine position. Mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~320–330 for C₁₂H₈BrFN₃). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while X-ray crystallography can resolve structural ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s pharmacological activity?
Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrimidines reveal that electron-withdrawing groups (e.g., -F, -NO₂) enhance bioactivity by increasing electrophilicity and binding affinity. For example, 3-fluorophenyl derivatives exhibit improved antiproliferative activity (GI₅₀ ~1–5 μM) compared to non-fluorinated analogs, likely due to enhanced interactions with hydrophobic enzyme pockets . Computational modeling (e.g., DFT or molecular docking) can predict substituent effects on binding to targets like kinases or tubulin .
Q. What strategies mitigate contradictions in catalytic hydrogenation outcomes for imidazo[1,2-a]pyrimidine derivatives?
Partial hydrogenation of the imidazole ring can occur under mild conditions (H₂, Pd/C, 25–50°C), yielding dihydroimidazopyrimidines. However, over-reduction may lead to ring-opening byproducts. Contradictions in product distribution arise from solvent polarity (e.g., ethanol vs. THF) and catalyst loading (5–10% Pd). Controlled experiments with in-situ monitoring (TLC or GC-MS) are recommended to optimize selectivity .
Q. What in vitro protocols are recommended for evaluating the anticancer potential of 6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine?
Standard assays include:
- MTT/PrestoBlue for cytotoxicity (72-hour exposure, IC₅₀ calculation) against cell lines (e.g., MCF-7, A549).
- Annexin V/PI staining to quantify apoptosis.
- Cell cycle analysis (flow cytometry) to identify G1/S or G2/M arrest.
- Western blotting to assess protein targets (e.g., PARP cleavage, cyclin modulation). Positive controls (e.g., doxorubicin) and dose-response curves (1–100 μM) are essential for validation .
Q. How can Mannich base derivatization expand the therapeutic scope of this compound?
Introducing amine-containing side chains via Mannich reactions (formaldehyde + secondary amine) can improve solubility and target engagement. For example, piperazine derivatives of imidazo[1,2-a]pyrimidines show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies. Reaction optimization (1:2:3 molar ratio of substrate, amine, and formaldehyde in methanol) yields stable adducts with confirmed activity in neuroinflammatory models .
Methodological Considerations
Q. What analytical approaches resolve discrepancies in biological activity data across studies?
Contradictions often stem from assay variability (e.g., cell line heterogeneity, serum concentration). Standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., ATP-based viability + colony formation) improve reproducibility. Meta-analysis of MIC (minimum inhibitory concentration) or IC₅₀ values from multiple studies can identify outliers and establish consensus potency ranges .
Q. How can computational tools guide the optimization of 6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine derivatives?
- Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or Topoisomerase II.
- QSAR models correlate substituent properties (Hammett σ, logP) with activity.
- ADMET prediction (SwissADME) evaluates drug-likeness, prioritizing derivatives with favorable bioavailability and low hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
